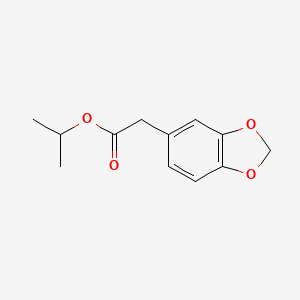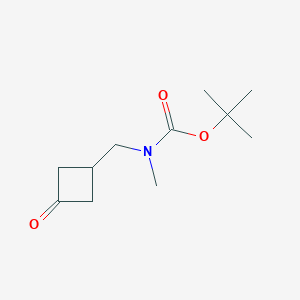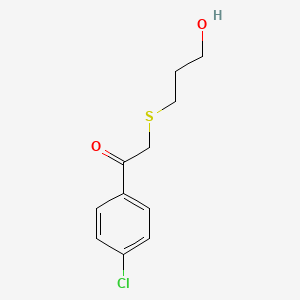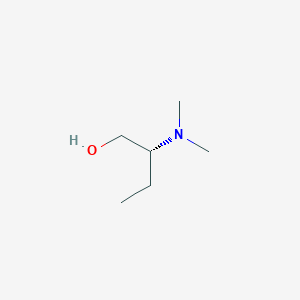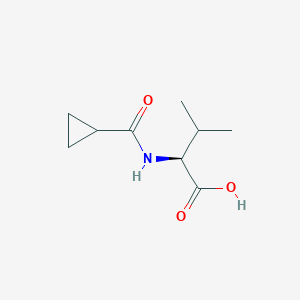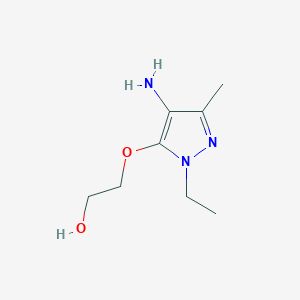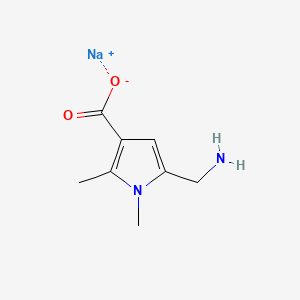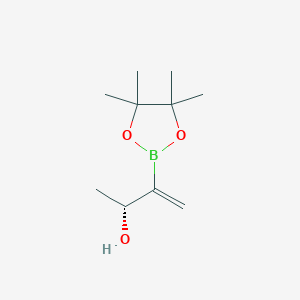
(2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is an organoboron compound that features a boronate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method is the hydroboration of an alkene followed by oxidation to introduce the boronate ester group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The boronate ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is used as a building block in the synthesis of more complex molecules. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology and Medicine
In biology and medicine, this compound may be used in the development of pharmaceuticals and biologically active molecules. Its ability to participate in various chemical reactions makes it a valuable tool in drug discovery and development.
Industry
In industry, this compound can be used in the production of polymers, agrochemicals, and other industrial products. Its versatility in chemical reactions allows for the creation of a wide range of materials and compounds.
Wirkmechanismus
The mechanism by which (2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol exerts its effects involves the interaction of the boronate ester group with various molecular targets. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the reaction conditions and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other boronate esters and organoboron compounds, such as:
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(2-propenyl)-1,3,2-dioxaborolane
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol
Uniqueness
What sets (2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol apart from similar compounds is its specific structure, which allows for unique reactivity and applications. The presence of the boronate ester group and the alkene moiety provides a combination of functional groups that can participate in a wide range of chemical reactions, making it a versatile and valuable compound in various fields.
Eigenschaften
Molekularformel |
C10H19BO3 |
|---|---|
Molekulargewicht |
198.07 g/mol |
IUPAC-Name |
(2R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C10H19BO3/c1-7(8(2)12)11-13-9(3,4)10(5,6)14-11/h8,12H,1H2,2-6H3/t8-/m1/s1 |
InChI-Schlüssel |
DDOWEUHSLARCNM-MRVPVSSYSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)[C@@H](C)O |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


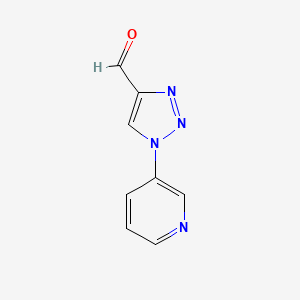
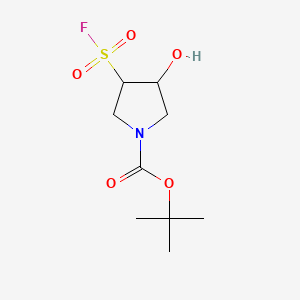
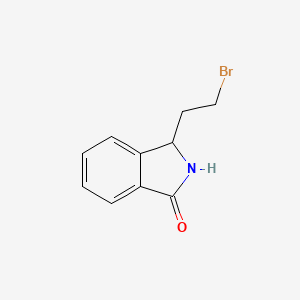
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)
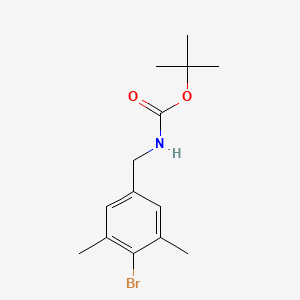
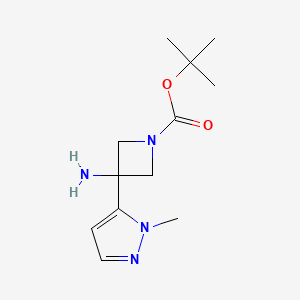
![rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)
